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Compound of Interest

Compound Name: 2-chloroethyl diethyl phosphate

CAS No.: 5630-71-7

Cat. No.: B3053817 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural elucidation of

organophosphorus (OP) compounds using a suite of modern spectroscopic techniques. As a

Senior Application Scientist, the focus of this document is not merely to present data but to

instill a deep understanding of the causal relationships between molecular structure and

spectroscopic output. By integrating insights from Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we can construct a

self-validating analytical workflow, ensuring the highest degree of scientific integrity.

The Cornerstone of Analysis: ³¹P NMR Spectroscopy
For any scientist engaged in the study of organophosphorus compounds, ³¹P NMR

spectroscopy is the indispensable first port of call. The phosphorus-31 nucleus boasts 100%

natural abundance and a spin of ½, which translates to sharp, readily interpretable signals,

providing a direct probe into the phosphorus atom's chemical environment.[1][2]

Decoding ³¹P Chemical Shifts (δ)
The chemical shift of a ³¹P nucleus is exquisitely sensitive to its electronic surroundings,

offering a wealth of information about its oxidation state, coordination number, and the nature of
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its substituents. The expansive chemical shift range, often exceeding 700 ppm, facilitates the

clear differentiation of various classes of organophosphorus compounds.[2][3]

Causality in Chemical Shifts: The primary driver of the ³¹P chemical shift is the electronegativity

of the atoms directly bonded to the phosphorus. Highly electronegative substituents withdraw

electron density, deshielding the phosphorus nucleus and causing a downfield shift to higher

ppm values. Conversely, electron-donating groups lead to an upfield shift.

Data Presentation: Representative ³¹P NMR Chemical Shift Ranges

Class of Organophosphorus Compound Typical Chemical Shift Range (ppm)

Phosphines (R₃P) -60 to 0

Phosphine Oxides (R₃P=O) +20 to +120

Phosphites (P(OR)₃) +120 to +140

Phosphates (P(O)(OR)₃) -5 to +5

Phosphonates (RP(O)(OR)₂) 0 to +30

Phosphinates (R₂P(O)OR) +20 to +60

Disclaimer: These ranges are illustrative and can be influenced by specific molecular

structures.

Experimental Protocol: Acquiring a High-Quality ³¹P NMR Spectrum

Sample Preparation: Dissolve 5-10 mg of the organophosphorus compound in a suitable

deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) within a 5 mm NMR tube. The choice of

solvent is crucial for ensuring solubility and avoiding signal overlap.

Instrument Configuration:

Utilize a broadband probe tuned to the ³¹P frequency, which is dependent on the

spectrometer's field strength.

Reference the spectrum externally using 85% H₃PO₄ as a standard (δ = 0 ppm).
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Define a spectral width that encompasses the anticipated chemical shift range (e.g., from

-100 to +200 ppm).

Data Acquisition:

Employ a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum

by collapsing ¹H-³¹P couplings.

Set an appropriate relaxation delay (D1), typically 1-2 seconds, to permit full

magnetization recovery between scans.

Acquire a sufficient number of scans (e.g., 16-64) to achieve a satisfactory signal-to-noise

ratio.

Data Processing:

Perform a Fourier transform on the acquired free induction decay (FID).

Phase the spectrum to obtain pure absorption lineshapes.

Apply a baseline correction to ensure accurate signal integration.

Trustworthiness: This protocol is inherently self-validating. A correctly calibrated and referenced

spectrometer will yield highly reproducible chemical shifts for a given compound, enabling

direct and reliable comparison with established literature values and spectral databases.[4][5]

Harnessing Coupling Constants (J) for Connectivity
Scalar coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F,

provides definitive evidence of through-bond connectivity. The magnitude of the coupling

constant (J), measured in Hertz (Hz), is dependent on the number of bonds separating the

interacting nuclei.[6][7][8]

Field-Proven Insights: While one-bond couplings (¹J) are typically large and confirm direct

bonds, it is often the two- and three-bond couplings (²J and ³J) that are most valuable for

assembling the molecular framework. For instance, in diethyl phosphonate, the characteristic

two-bond coupling between the phosphorus atom and the methylene protons of the ethyl

groups (²JPH) is a key diagnostic feature.
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Visualization: ³¹P-¹H Coupling in a Phosphonate Ester
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Caption: Depiction of coupling relationships in a phosphonate ester.

Unveiling Elemental Composition with High-
Resolution Mass Spectrometry (HRMS)
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High-Resolution Mass Spectrometry is a powerful tool for the unambiguous determination of

the elemental composition of organophosphorus compounds. The exceptional mass accuracy

of modern instruments, such as Orbitrap and FT-ICR, allows for the confident assignment of a

molecular formula.

Authoritative Grounding: A key advantage of HRMS is its ability to resolve isotopic patterns. For

compounds containing elements with multiple naturally occurring isotopes, such as chlorine

and bromine, the observed isotopic distribution serves as a powerful confirmation of the

elemental composition.

Elucidating Structure through Fragmentation Patterns
While soft ionization techniques like Electrospray Ionization (ESI) are ideal for determining the

molecular ion, the more energetic Electron Ionization (EI) method provides invaluable structural

information through characteristic fragmentation pathways.[9][10][11]

Expertise in Fragmentation: The fragmentation of organophosphorus compounds under EI

conditions is often dictated by the relative stability of the resulting fragment ions. Common

fragmentation mechanisms include:

α-cleavage: The breaking of a bond adjacent to the phosphorus atom.

McLafferty rearrangement: A characteristic rearrangement involving the transfer of a γ-

hydrogen atom to a phosphoryl oxygen, followed by the cleavage of the β-bond. This is

particularly prevalent in compounds containing a P=O or P=S group and an alkyl chain of

sufficient length.[10][12]

Visualization: Key Fragmentation Pathways in EI-MS
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Caption: Common fragmentation mechanisms of organophosphorus compounds.

Experimental Protocol: HRMS Analysis via ESI

Sample Preparation: Prepare a dilute solution of the analyte (typically 1-10 µg/mL) in a

suitable solvent system, such as methanol or acetonitrile. The addition of 0.1% formic acid is

often beneficial for promoting ionization.

Instrument Calibration: Calibrate the mass spectrometer with a known standard to ensure

high mass accuracy.

Sample Infusion: Introduce the sample into the ESI source at a steady flow rate (e.g., 5-10

µL/min) using a syringe pump.

Source Optimization: Optimize the ESI source parameters, including capillary voltage, cone

voltage, desolvation gas flow, and temperature, to maximize the signal intensity of the

molecular ion.

Data Acquisition: Acquire the mass spectrum in high-resolution mode across a mass range

that encompasses the expected molecular ion.

Data Analysis:
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Determine the accurate mass of the molecular ion.

Utilize the instrument's software to calculate the elemental composition that provides the

best fit for the measured mass and isotopic pattern.

The Corroborative Power of Infrared (IR)
Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a

molecule by probing their characteristic vibrational frequencies.[13][14] For organophosphorus

compounds, several vibrational modes are of particular diagnostic importance.

Trustworthiness: The presence or absence of key absorption bands in the IR spectrum offers a

rapid and reliable method for confirming the functional groups identified through NMR and MS

analysis.

Data Presentation: Diagnostic IR Absorption Frequencies

Functional Group Vibrational Mode
Frequency Range
(cm⁻¹)

Intensity

P=O (Phosphoryl) Stretching 1350 - 1150 Strong

P-O-C (aliphatic) Stretching 1050 - 970 Strong

P-O-C (aromatic) Stretching 1260 - 1160 Strong

P-H Stretching 2440 - 2275 Medium

P-OH Stretching (H-bonded) 2700 - 2560 Broad, Medium

Authoritative Grounding: The precise frequency of the P=O stretching vibration is influenced by

the electronegativity of the substituents on the phosphorus atom. More electronegative groups

enhance the double bond character of the P=O bond, resulting in a higher stretching frequency.

[15][16]

Visualization: An Integrated Spectroscopic Analysis Workflow
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Caption: A workflow for integrated structural elucidation.

Conclusion: A Synergistic and Self-Validating
Strategy
The definitive characterization of organophosphorus compounds is not reliant on a single

analytical technique but is achieved through the judicious integration of multiple spectroscopic

methods. ³¹P NMR provides fundamental insights into the phosphorus center, HRMS delivers

an unambiguous elemental composition, and IR spectroscopy confirms the presence of key

functional groups. Each technique contributes a vital piece to the structural puzzle, and their

collective agreement establishes a self-validating system that ensures the reliability of the final
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structural assignment. This integrated approach, rooted in a firm grasp of the underlying

chemical principles, is indispensable for researchers, scientists, and drug development

professionals working with this significant class of molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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